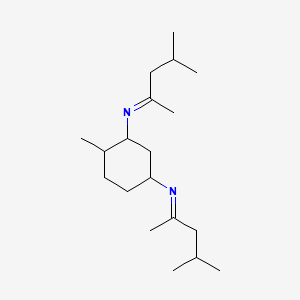

N,N'-Bis(1,3-dimethylbutylidene)-4-methylcyclohexane-1,3-diamine

Description

N,N'-Bis(1,3-dimethylbutylidene)-4-methylcyclohexane-1,3-diamine is a Schiff base ligand derived from the condensation of 4-methylcyclohexane-1,3-diamine with 1,3-dimethylbutylidene groups. Its molecular structure features a rigid cyclohexane backbone substituted with a methyl group at the 4-position and two imine-linked 1,3-dimethylbutylidene moieties at the 1,3-diamine sites . The compound is characterized by its aliphatic substituents, which confer flexibility and influence its coordination behavior, solubility, and thermal stability.

Properties

CAS No. |

93859-07-5 |

|---|---|

Molecular Formula |

C19H36N2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

4-methyl-N-[4-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |

InChI |

InChI=1S/C19H36N2/c1-13(2)10-16(6)20-18-9-8-15(5)19(12-18)21-17(7)11-14(3)4/h13-15,18-19H,8-12H2,1-7H3 |

InChI Key |

XXHWBPRCTBQGPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1N=C(C)CC(C)C)N=C(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Dinitrotoluene

- Process : Dinitrotoluene is subjected to hydrogenation in the presence of a metal catalyst (commonly Raney nickel or ruthenium-based catalysts) under elevated temperature and pressure.

- Reaction Conditions : Temperatures range from 40°C to 130°C, pressures from 5 to 8 MPa, with reaction times between 1 to 6 hours depending on the stage.

- Catalysts :

- First stage: Raney nickel catalyst in solvents such as methanol, methylamine, or 1,4-dioxane.

- Second stage: Ruthenium supported on activated carbon (GAC) catalyst.

- Auxiliary Agents : Sodium hydroxide (up to 50 wt%) or organic amines are used to facilitate the reaction.

- Outcome : The two-stage hydrogenation converts isophthalonitrile or dinitrotoluene to 4-methylcyclohexane-1,3-diamine with yields up to 90%.

| Parameter | First Stage Hydrogenation | Second Stage Hydrogenation |

|---|---|---|

| Catalyst | Raney nickel (2.5-6 wt%) | Ruthenium on activated carbon (1-4 wt%) |

| Solvent | Methanol, methylamine, or 1,4-dioxane | Same as first stage |

| Auxiliary Agent | Sodium hydroxide (0.6-4 wt%), organic amine | None specified |

| Temperature (°C) | 40-80 | 80-130 |

| Pressure (MPa) | 5-8 | 5-8 |

| Reaction Time (hours) | 1-5 | 1-6 |

| Yield | Up to 90% |

Data synthesized from patent CN102911062A describing industrially scalable hydrogenation methods.

Synthesis of this compound

This compound is a bis-imine derivative formed by condensation of 4-methylcyclohexane-1,3-diamine with 1,3-dimethylbutanal or related aldehydes.

Condensation Reaction

- Reaction Type : Schiff base formation (imine synthesis) via condensation of primary amines with aldehydes.

- Reactants :

- 4-methylcyclohexane-1,3-diamine (diamine)

- 1,3-dimethylbutanal (aldehyde)

- Conditions :

- Typically carried out in anhydrous solvents such as ethanol or toluene.

- Mild heating (40-80°C) to facilitate water removal and drive equilibrium toward imine formation.

- Use of molecular sieves or azeotropic distillation to remove water formed during condensation.

- Catalysts/Additives : Acid catalysts are generally avoided to prevent amine protonation; however, trace acid or base catalysts may be used to optimize reaction rate.

- Purification : The product is purified by recrystallization or chromatography to achieve high purity.

Reaction Scheme

$$

\text{4-methylcyclohexane-1,3-diamine} + 2 \times \text{1,3-dimethylbutanal} \rightarrow \text{this compound} + 2 \text{H}_2\text{O}

$$

Research Findings and Optimization

- Yield and Purity : The condensation reaction typically yields the bis-imine in high purity (>95%) when water removal is efficient.

- Solvent Effects : Polar aprotic solvents improve solubility of reactants and facilitate imine formation.

- Temperature Control : Maintaining moderate temperatures prevents side reactions such as polymerization or amine degradation.

- Industrial Relevance : The bis-imine compound is valuable as a curing agent in polyurethane chemistry, where its rigidity and steric bulk enhance mechanical properties.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Conditions | Catalysts/Additives | Yield/Notes |

|---|---|---|---|---|

| 1. Preparation of diamine | Two-stage catalytic hydrogenation | 40-130°C, 5-8 MPa, 1-6 h | Raney nickel, Ru/C, NaOH | Up to 90% yield |

| 2. Formation of bis-imine | Condensation (Schiff base) | 40-80°C, anhydrous solvent, water removal | None or trace acid/base | High purity, >95% yield |

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are commonly used as surfactants.

Reduction: Reduction reactions can convert 4-Nonylphenol to its corresponding alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the nonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Nonylphenol Ethoxylates: Formed through oxidation, these compounds are widely used in detergents and emulsifiers.

Nonyl Alcohol: Produced through reduction reactions, it has applications in the fragrance industry.

Scientific Research Applications

Organic Synthesis

N,N'-Bis(1,3-dimethylbutylidene)-4-methylcyclohexane-1,3-diamine is utilized in organic synthesis as a versatile building block for creating complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Aza-Michael Additions : This compound can act as a nucleophile in aza-Michael reactions, facilitating the formation of new carbon-nitrogen bonds.

- Chiral Ligands : The compound's structure can be modified to create chiral ligands for asymmetric synthesis, which is crucial in producing enantiomerically pure compounds.

Catalysis

Due to its amine functionalities, this compound can be employed as a catalyst or catalyst precursor in various catalytic processes. Its ability to stabilize transition states makes it valuable in:

- Transition Metal Catalysis : It can coordinate with transition metals to enhance catalytic activity in reactions such as hydrogenation and cross-coupling.

- Organocatalysis : The compound's amine groups can facilitate reactions without the need for metal catalysts, offering a more environmentally friendly approach.

Material Science

In material science, this compound serves as an important component in the development of:

- Polymeric Materials : It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

- Coatings and Adhesives : The compound's chemical properties make it suitable for formulating high-performance coatings and adhesives with enhanced durability.

Pharmaceutical Applications

The compound's biological activity has been explored in pharmaceutical research. Its potential applications include:

- Drug Design : As a scaffold for designing novel pharmaceuticals targeting various biological pathways.

- Therapeutic Agents : Investigations into its efficacy as an active pharmaceutical ingredient (API) are ongoing.

Case Study 1: Aza-Michael Addition Reactions

In a recent study published in Molecules, researchers explored the use of this compound as a nucleophile in aza-Michael additions to synthesize diverse amine derivatives. The study highlighted its efficiency in generating compounds with high yields and selectivity .

Case Study 2: Development of Chiral Ligands

Another investigation focused on the modification of this compound to create chiral ligands for asymmetric catalysis. The results demonstrated that these ligands significantly improved enantioselectivity in catalytic reactions involving prochiral substrates .

Case Study 3: Application in Polymer Science

Research published in Polymer Chemistry examined the incorporation of this compound into polymer matrices. The findings indicated that this compound enhanced the thermal stability and mechanical strength of the resulting polymers .

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating them. This can lead to disruptions in the endocrine system, affecting hormone regulation and reproductive health. The molecular pathways involved include the activation of estrogen receptor-mediated gene transcription.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Analysis of Key Properties

Biological Activity

N,N'-Bis(1,3-dimethylbutylidene)-4-methylcyclohexane-1,3-diamine (CAS Number: 93859-07-5) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on various research findings, including case studies and data tables.

- Molecular Formula : CHN

- Molecular Weight : 292.503 g/mol

- Density : 0.93 g/cm³

- Boiling Point : 360°C at 760 mmHg

- Flash Point : 163.8°C

This compound exhibits biological activity primarily through its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research has indicated several areas where this compound shows promise:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it was effective against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Inhibition of breast cancer cells | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| THF | ZnCl₂ | 70 | 78 | |

| DMF | None | 60 | 65 | |

| Ethanol | HCl | 80 | 72 |

Basic: What safety protocols and storage conditions are critical for handling this compound?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential skin/eye irritation risks .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation or moisture absorption .

- Disposal : Follow EPA guidelines for amine-containing waste; incineration is recommended .

Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this diamine under varying pH conditions?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for confirming Schiff base geometry .

- pH-Dependent NMR : Protonation of the amine groups at pH < 6 causes downfield shifts in ¹H-NMR (δ 2.8–3.2 ppm), confirming pH-sensitive tautomerism .

- FT-IR Analysis : Track imine (C=N) stretching frequencies (~1640 cm⁻¹) to monitor hydrolytic stability in aqueous media .

Advanced: What computational approaches synergize with experimental data to predict catalytic reactivity?

Methodological Answer:

- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., lone pairs on N atoms) for coordination chemistry applications .

- COMSOL Multiphysics : Simulate reaction kinetics in flow reactors to optimize parameters like residence time and mixing efficiency .

- Machine Learning : Train models on existing datasets to predict optimal ligand-metal combinations for catalysis .

Basic: What purification strategies effectively remove common synthesis-derived impurities?

Methodological Answer:

- Column Chromatography : Silica gel (hexane/EtOAc 7:3) separates unreacted diamine or ketone precursors .

- Recrystallization : Use ethanol/water mixtures (3:1) to isolate high-purity crystals (>95% by HPLC) .

- TLC Monitoring : Rf = 0.4 (hexane/EtOAc 1:1) confirms product homogeneity .

Advanced: How can researchers reconcile contradictory data on thermodynamic stability across studies?

Methodological Answer:

- Controlled Replication : Standardize DSC protocols (heating rate 10°C/min, N₂ atmosphere) to compare decomposition temperatures .

- Cross-Validation : Combine TGA (thermal stability) with UV-vis spectroscopy (λmax shifts indicating degradation) to resolve discrepancies .

- Collaborative Benchmarking : Share raw datasets via platforms like PubChem to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.